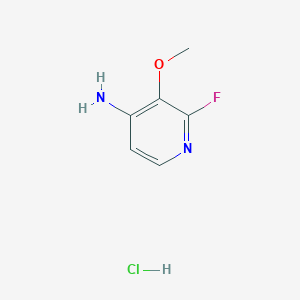

2-Fluoro-3-methoxypyridin-4-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Fluoro-3-methoxypyridin-4-amine hydrochloride” is a chemical compound with the molecular formula C6H7FN2O.ClH . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “2-Fluoro-3-methoxypyridin-4-amine hydrochloride” is 1S/C6H7FN2O.ClH/c1-10-5-4 (8)2-3-9-6 (5)7;/h2-3H,1H3, (H2,8,9);1H . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación

Antibacterial Activity

Pyridonecarboxylic acids, including derivatives related to 2-Fluoro-3-methoxypyridin-4-amine hydrochloride, have shown potential as antibacterial agents. Egawa et al. (1984) synthesized and evaluated compounds with substituted cyclic amino groups, finding several to be more active than enoxacin and worthy of further biological study (Egawa et al., 1984).

Histochemical Applications

Björklund and Stenevi (1970) discovered that hydrochloric acid catalyzes the formation of fluorophores in the histochemical condensation reaction with gaseous formaldehyde and certain phenylethylamines and indolylethylamines, which includes derivatives of 2-Fluoro-3-methoxypyridin-4-amine hydrochloride (Björklund & Stenevi, 1970).

Role in Synthesis of Nucleosides

Nesnow and Heidelberger (1975) reported the isolation of 4-Amino-5-fluoro-2-pyridone, a hydrochloride salt derivative from the dealkylation of 4-amino-5-fluoro-2-methoxypyridine. This process played a crucial role in the synthesis of blocked nucleosides, showcasing the compound's significance in nucleoside synthesis (Nesnow & Heidelberger, 1975).

Synthesis Methodology

Kuduk et al. (2005) developed an efficient method for synthesizing fluoropyridines, including derivatives of 2-Fluoro-3-methoxypyridin-4-amine hydrochloride, via the fluorodenitration reaction. This method is general for nitro-substituted pyridines and notable for its mild conditions and general applicability (Kuduk et al., 2005).

Antitumor Activity

Tsuzuki et al. (2004) explored the cytotoxic activity of 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, which are structurally related to 2-Fluoro-3-methoxypyridin-4-amine hydrochloride. The study revealed significant cytotoxic activity against murine and human tumor cell lines (Tsuzuki et al., 2004).

Fluorescence Probes

Gabe et al. (2006) synthesized 4-methoxy-substituted BODIPY derivatives, demonstrating improved solubility in aqueous solutions and potential for developing novel fluorescence probes. The study exemplifies the utility of 2-Fluoro-3-methoxypyridin-4-amine hydrochloride derivatives in creating sensitive and specific fluorescence probes (Gabe et al., 2006).

Mecanismo De Acción

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name |

2-fluoro-3-methoxypyridin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O.ClH/c1-10-5-4(8)2-3-9-6(5)7;/h2-3H,1H3,(H2,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMCAJWXUKTNSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-methoxypyridin-4-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-7-[(4-methylphenyl)methyl]-8-propylsulfanylpurine-2,6-dione](/img/structure/B2941145.png)

![1-[1-(4-Chlorobenzenesulfonyl)piperidine-4-carbonyl]-4-phenylpiperazine](/img/structure/B2941152.png)

![6-[5-[2-(Benzimidazol-1-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2941155.png)

![(7-Methoxy-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2941157.png)

![(1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B2941164.png)

![[5-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2941168.png)